REACTION_CXSMILES
|
C[C:2]1(C)[CH2:10][C:9]2[NH:8][C:7]([CH:11]=[O:12])=[CH:6][C:5]=2[C:4](=[O:13])[CH2:3]1.C1(=O)CCCC(=O)C1.OC1O[C@H](CO)[C@@H](O)[C@H](O)[C@H]1N.Cl.C(=O)([O-])[O-].[Na+].[Na+].I([O-])(=O)(=O)=O.[Na+].C(=O)(O)[O-].[Na+]>O>[O:13]=[C:4]1[CH2:3][CH2:2][CH2:10][C:9]2[NH:8][C:7]([CH:11]=[O:12])=[CH:6][C:5]1=2 |f:4.5.6,7.8,9.10|
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Name
|
6,6-dimethyl-4-oxo-4,5,6,7-tetrahydroindole-2-carboxaldehyde
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CC(C=2C=C(NC2C1)C=O)=O)C
|
Name
|
|
Quantity
|
4.55 g
|
Type
|
reactant
|
Smiles
|
C1(CC(CCC1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1[C@H](N)[C@@H](O)[C@H](O)[C@H](O1)CO
|
Name
|
|
Quantity
|
6.84 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.683 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
The biphasic filtrates were shaken
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(The polyol intermediate did not crystallize)
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted twice with chloroform (2×100 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic phases were back-extracted with water 150 mL
|
Type
|
ADDITION
|
Details
|
was gradually added over 10 minutes
|
Duration
|
10 min
|
Type
|
WAIT
|
Details
|
the stirring was continued for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the solids were washed with chloroform 0.5 L
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was re-extracted with additional chloroform 0.5 L
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
WASH
|
Details
|
washed with benzene
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
O=C1C=2C=C(NC2CCC1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |